molecular formula C8H7FN2O2 B6298839 5-Fluoro-7-nitro-indoline CAS No. 2306278-45-3

5-Fluoro-7-nitro-indoline

Cat. No. B6298839
CAS RN: 2306278-45-3
M. Wt: 182.15 g/mol
InChI Key: YTEBZBNKENYUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-7-nitro-indoline, also known as 5-FNIT, is a synthetic organic compound with a variety of applications in the fields of science and medicine. It is a derivative of the indoline moiety, a heterocyclic compound with a five-membered ring structure. 5-FNIT has been used as a fluorescent dye and as a substrate in enzyme assays, as well as in research on the structure and function of proteins. In addition, 5-FNIT has been used to study the mechanism of action of various drugs, including those used to treat cancer.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-nitro-indoline is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. In addition, this compound has been shown to interact with certain proteins, such as thioredoxin and glutathione S-transferase, as well as with certain DNA-binding proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have anti-proliferative and anti-inflammatory effects in vitro and in vivo. In addition, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-7-nitro-indoline in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. However, this compound is not soluble in organic solvents, which can limit its use in certain experiments. In addition, this compound is not water-soluble and can be difficult to incorporate into certain systems.

Future Directions

The potential future applications of 5-Fluoro-7-nitro-indoline are numerous. One possible future direction is the use of this compound in the development of new drugs and therapies. In addition, this compound could be used in the study of the structure and function of proteins, as well as in the study of the biochemical and physiological effects of drugs. Furthermore, this compound could be used in the development of novel fluorescent probes for imaging applications. Finally, this compound could be used in the development of new diagnostic and therapeutic strategies for cancer, as well as in the study of the mechanism of action of drugs.

Synthesis Methods

5-Fluoro-7-nitro-indoline can be synthesized in a number of different ways. The most common method involves the reaction of 5-fluoro-7-nitroindole with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and its dimer, 5,7-dinitroindoline. The dimer can be separated from the this compound by column chromatography. Other methods of synthesis include the reaction of 5-fluoro-7-nitroindole with a Grignard reagent, the reaction of 5-fluoro-7-nitroindole with an aryl halide, and the reaction of 5-fluoro-7-nitroindole with an alkyl halide.

Scientific Research Applications

5-Fluoro-7-nitro-indoline has been used in a variety of scientific research applications. It has been used as a fluorescent dye for the visualization of cells and tissues, as well as for the detection of specific proteins and enzymes. This compound has also been used in studies of the structure and function of proteins, as well as in research on the mechanism of action of drugs. In addition, this compound has been used to study the structure and function of enzymes, as well as to study the biochemical and physiological effects of drugs.

properties

IUPAC Name

5-fluoro-7-nitro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBZBNKENYUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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